molecular formula C14H21NO B8164855 N-cyclohexyl-3-methoxy-4-methylaniline

N-cyclohexyl-3-methoxy-4-methylaniline

Cat. No.: B8164855
M. Wt: 219.32 g/mol
InChI Key: ZVOSGXUTFLHFAK-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-methoxy-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom, and methoxy and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-methoxy-4-methylaniline can be achieved through several methods. One common approach involves the reaction of 3-methoxy-4-methylaniline with cyclohexylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvent, temperature, and pressure conditions are critical factors in ensuring the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-methoxy-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

N-cyclohexyl-3-methoxy-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclohexyl-3-methoxy-4-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-methoxyaniline
  • N-cyclohexyl-4-methylaniline
  • N-cyclohexyl-3,4-dimethoxyaniline

Uniqueness

N-cyclohexyl-3-methoxy-4-methylaniline is unique due to the specific arrangement of its functional groups The presence of both methoxy and methyl groups on the benzene ring, along with the cyclohexyl group on the nitrogen atom, gives it distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

N-cyclohexyl-3-methoxy-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-8-9-13(10-14(11)16-2)15-12-6-4-3-5-7-12/h8-10,12,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOSGXUTFLHFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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